N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide
Description
N-(1,3-Benzothiazol-2-yl)-5-chloro-2-nitrobenzamide is a heterocyclic organic compound featuring a benzothiazole core linked to a substituted benzamide moiety. The benzothiazole group is a privileged scaffold in medicinal and materials chemistry due to its electron-rich aromatic system and ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-8-5-6-11(18(20)21)9(7-8)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRBKYWMNABNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide typically involves the reaction of 2-aminobenzothiazole with 5-chloro-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF), and bases like sodium hydroxide.
Major Products
Reduction: 5-amino-2-nitrobenzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and anti-tubercular activities.
Medicine: Potential therapeutic agent for treating bacterial infections and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide involves its interaction with bacterial enzymes and proteins. The compound inhibits the activity of key enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately bacterial cell death . Molecular docking studies have shown that this compound binds to the active site of enzymes, blocking their function and preventing bacterial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s nitro and chloro groups distinguish it from similar benzothiazole derivatives. Key comparisons include:
Key Observations :
- Crystal Packing : The fluorinated analog 2-BTFBA shows a larger unit cell volume than 2-BTBA, attributed to fluorine’s van der Waals radius. The nitro group’s planar geometry in the target compound may lead to denser packing.
- Biological Relevance : The PFOR inhibition observed in ’s thiazole derivative suggests that nitro/chloro substituents could similarly target anaerobic enzymes .
Optical and Thermal Behavior
- 2-BTBA and 2-BTFBA: Both exhibit nonlinear optical properties due to π-conjugation between benzothiazole and benzamide. Fluorination in 2-BTFBA improves thermal stability (melting point >250°C) compared to 2-BTBA .
- Target Compound : The nitro group’s strong electron-withdrawing nature may redshift absorption spectra and enhance hyperpolarizability, making it superior for NLO applications.
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety , a chloro substituent , and a nitro group attached to a benzamide structure. Its molecular formula is , with a molecular weight of approximately 348.79 g/mol. The structural components contribute to its reactivity and biological properties, making it a candidate for drug development.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that compounds containing the benzothiazole ring exhibit significant activity against various bacterial strains. The presence of the nitro group enhances this effect by modulating intracellular mechanisms involved in bacterial killing .
Anticancer Activity
The compound shows promising anticancer activity across multiple cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of lung cancer cells (A549, HCC827, and NCI-H358) with IC50 values indicating effective cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results suggest that this compound may be effective in targeting cancer cells while exhibiting moderate toxicity towards normal lung fibroblasts (MRC-5) .
The biological activity of this compound is primarily attributed to its structural features:
- Nitro Group Bioreduction : The nitro group can undergo bioreduction within cells to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
- Enzyme Modulation : The benzothiazole ring may interact with various enzymes or receptors, modulating their activity and contributing to the observed biological effects .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds to understand better the structure-activity relationship (SAR) within this class of compounds:
- Antitubercular Activity : Research indicates that similar nitro-containing compounds exhibit significant antitubercular activity with MIC values as low as 0.78 μM against Mycobacterium tuberculosis, highlighting the importance of the nitro group in enhancing biological efficacy .
- Cytotoxicity Profiles : A comparative study on various derivatives showed that while many compounds exhibited high antitumor activity in 2D assays, their effectiveness decreased in 3D assays, indicating the need for further optimization .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide in laboratory settings?
The synthesis typically involves a multi-step process:
Formation of the benzothiazole core : Cyclization of 2-aminothiophenol derivatives under acidic conditions.
Amide coupling : Reaction of 5-chloro-2-nitrobenzoyl chloride with the benzothiazole amine using a base (e.g., pyridine) to facilitate nucleophilic acyl substitution.
Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–N: ~1.32 Å, C=O: ~1.22 Å) and hydrogen-bonding interactions (e.g., N–H···O/N) using SHELXL refinement .
- NMR spectroscopy : H and C NMR confirm functional groups (e.g., nitro group at δ ~150 ppm in C).
- FT-IR : Identifies amide C=O stretches (~1650 cm) and nitro group vibrations (~1520 cm) .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Solubility profiling : Test in polar (DMSO, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy or gravimetric analysis.
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for nitrobenzamides).
- pH-dependent stability : Monitor degradation via HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in crystallographic data during structural refinement?
- Iterative refinement in SHELXL : Adjust occupancy factors and anisotropic displacement parameters to resolve electron density ambiguities.
- Hydrogen-bond analysis : Validate intermolecular interactions (e.g., N–H···N/O) using Mercury software, ensuring bond distances (2.8–3.2 Å) and angles (>120°) align with crystallographic standards .
- Twinned data handling : Apply the Hooft parameter or twin law matrices in cases of pseudo-merohedral twinning .
Q. How can the mechanism of action of this compound be elucidated in biological systems, particularly regarding enzyme inhibition?
- Enzymatic assays : Measure inhibition constants () against target enzymes (e.g., PFOR enzyme in anaerobic organisms) using spectrophotometric methods.
- X-ray crystallography of protein-ligand complexes : Resolve binding modes (e.g., nitro group interactions with active-site residues) .
- Molecular dynamics simulations : Predict binding affinity and stability using force fields (e.g., AMBER) and docking software (e.g., AutoDock) .
Q. What strategies are employed to analyze and reconcile discrepancies in spectroscopic data (e.g., NMR chemical shifts)?
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign H/C correlations, especially for aromatic protons in the benzothiazole and nitrobenzamide moieties.
- Computational prediction tools : Compare experimental shifts with DFT-calculated (e.g., B3LYP/6-311+G(d,p)) chemical shifts to validate assignments .
- Dynamic NMR studies : Assess conformational exchange in solution (e.g., hindered rotation of the amide bond) via variable-temperature experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
